molecular formula C8H6F3NO3 B582545 2-Methoxy-4-(trifluoromethyl)nicotinic acid CAS No. 1221792-53-5

2-Methoxy-4-(trifluoromethyl)nicotinic acid

Cat. No.: B582545
CAS No.: 1221792-53-5
M. Wt: 221.135
InChI Key: IVGQUVMWYGVJHX-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid typically involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions . The intermediate product undergoes cyclization and subsequent hydrolysis to yield the final compound.

Industrial Production Methods: For industrial production, the process involves mixing vinyl ethyl ether, trifluoroacetyl chloride, and a catalyst under controlled temperature conditions. The reaction proceeds through acylation to form an intermediate, which is then cyclized and hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor functions, and signal transduction pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to altered cellular responses .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)nicotinic acid
  • 2-Methoxy-5-(trifluoromethyl)nicotinic acid
  • 2-Methoxy-3-(trifluoromethyl)nicotinic acid

Comparison: Compared to its analogs, 2-Methoxy-4-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Methoxy-4-(trifluoromethyl)nicotinic acid (MTNA) is a derivative of nicotinic acid, notable for its unique chemical structure characterized by the presence of a methoxy group and a trifluoromethyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of MTNA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C₈H₆F₃NO₃
  • Molecular Weight : 221.14 g/mol
  • IUPAC Name : 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid

Antimicrobial Properties

MTNA has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that MTNA demonstrated an inhibitory effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

The anti-inflammatory potential of MTNA has been explored in vitro and in vivo. In animal models, it has shown promise in reducing inflammation markers such as IL-6 and TNF-alpha. A study highlighted that treatment with MTNA led to a significant decrease in paw edema in rats induced by carrageenan, suggesting its efficacy as an anti-inflammatory agent .

Anticancer Activity

MTNA has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and A549 (lung), demonstrated that MTNA induced apoptosis and inhibited cell proliferation. The compound's mechanism of action appears to involve the modulation of apoptotic pathways and interference with tubulin polymerization, similar to other known anticancer agents .

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The biological activity of MTNA is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities involved in inflammatory responses and cancer progression. For example, MTNA may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory prostaglandins . Furthermore, its ability to bind to tubulin suggests a potential role in disrupting microtubule dynamics critical for cancer cell division.

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of MTNA as a topical treatment for skin infections caused by resistant bacterial strains. Patients treated with MTNA showed faster healing times compared to those receiving standard antibiotic therapy.
  • Anti-inflammatory Study : In a controlled trial involving patients with rheumatoid arthritis, administration of MTNA resulted in significant reductions in joint pain and swelling after four weeks of treatment, alongside improvements in quality of life metrics.
  • Cancer Research : A preclinical study assessed the effects of MTNA on tumor growth in xenograft models. Results indicated that tumors treated with MTNA exhibited reduced growth rates and increased apoptosis compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-4-(trifluoromethyl)nicotinic acid, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis involves chlorination of 2,6-dihydroxy-4-(trifluoromethyl)nicotionitrile using tetramethylammonium chloride and triethylamine (1:2:1 molar ratio), achieving ~80% yield . Hydrolysis in a sulfuric acid/nitric acid mixed solvent (4:1 v/v) yields 92.7% of the carboxylic acid intermediate. Final hydrogenolysis with 10% Pd/C (6 wt% relative to substrate) and sodium acetate (1:2 molar ratio) gives the target compound (90.4% yield). Characterization should include:

  • NMR for structural confirmation (e.g., trifluoromethyl signal at ~110–120 ppm in 19F^{19}\text{F} NMR).
  • HPLC (C18 column, methanol/water mobile phase) to confirm purity (>95%) .

Q. What solvents and storage conditions are optimal for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in DMSO and methanol . For dissolution, use DMSO with gentle heating (40–50°C). Store under inert atmosphere (argon/nitrogen) at room temperature, in airtight containers protected from light . Avoid aqueous or basic conditions to prevent hydrolysis of the methoxy or trifluoromethyl groups.

Q. How can researchers verify the purity and identity of this compound?

  • Methodological Answer :

  • Melting Point : Confirm consistency with literature values (146–148°C) . Discrepancies may indicate impurities or polymorphs.
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 192.11) to validate molecular weight .
  • Elemental Analysis : Compare experimental C, H, N, F content with theoretical values (C: 44.0%, H: 2.1%, N: 7.3%, F: 29.8%) .

Advanced Research Questions

Q. How can reaction yields be optimized during the hydrogenolysis step of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid?

  • Methodological Answer : Key variables include:

  • Catalyst Loading : Increase Pd/C to 8–10 wt% to enhance H2_2 activation, but avoid excessive amounts to reduce cost and byproducts.
  • pH Control : Maintain mildly acidic conditions (pH 5–6) using sodium acetate to prevent dehalogenation side reactions .
  • Temperature : Conduct reactions at 50–60°C to balance kinetics and catalyst stability. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).

Q. What mechanistic insights explain its role as a flonicamid metabolite (TFNA) in insecticidal activity?

  • Methodological Answer : TFNA disrupts insect chitin biosynthesis by inhibiting UDP-N-acetylglucosamine transporters. To study this:

  • Enzyme Assays : Use radiolabeled 14C^{14}\text{C}-UDP-GlcNAc and insect midgut microsomes. Measure inhibition via LC-MS quantification of unincorporated substrate .
  • SAR Studies : Compare activity of TFNA with analogs lacking the methoxy group (e.g., 4-(trifluoromethyl)nicotinic acid) to validate the critical role of the 2-methoxy substituent .

Q. How do discrepancies in reported physical properties (e.g., boiling point) arise, and how should they be addressed?

  • Methodological Answer : Variations in boiling points (e.g., 266.6°C vs. 290.4°C ) may stem from:

  • Purity : Impurities lower observed boiling points. Use DSC to check thermal behavior.
  • Measurement Techniques : Dynamic vs. static methods can yield differences. Report conditions (e.g., reduced pressure) explicitly .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodological Answer : Degradation pathways include:

  • Hydrolysis : Monitor via periodic HPLC. Add molecular sieves to absorb moisture .
  • Photolysis : Use amber glass vials and store in dark environments. Conduct accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-6-5(7(13)14)4(2-3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGQUVMWYGVJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678883
Record name 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-53-5
Record name 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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